![molecular formula C12H20Cl2N2O B2833187 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride CAS No. 1286266-04-3](/img/structure/B2833187.png)
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2O . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for a similar compound, “4-[(4-amino-1-piperidinyl)methyl]benzonitrile hydrochloride”, is 1S/C13H17N3.ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-4,13H,5-8,10,15H2;1H . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride” include its molecular weight, which is 279.206 . More detailed properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique
Catalytic Activity and Model Systems for Enzymes
Compounds structurally related to 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride have been synthesized to model the active sites of type 3 copper proteins, contributing to our understanding of enzymatic processes such as catechol oxidase activity. For instance, the synthesis of unsymmetrical compartmental dinucleating ligands aims to mimic these proteins, highlighting the role of thioether groups close to the metal site in enhancing catalytic activity (Merkel et al., 2005).
Antimicrobial and Antifungal Applications
Research on Schiff bases, including compounds similar to the one , has demonstrated significant antimicrobial and antifungal properties. These compounds have been synthesized and characterized, revealing their potential as antimicrobial agents against a range of bacterial and fungal strains. This opens avenues for the development of new therapeutic agents (Carreño et al., 2018).
Environmental and Material Science Applications
In the realm of environmental science, certain derivatives have been evaluated for their corrosion inhibition properties on metals, suggesting their usefulness in protecting infrastructure and machinery against corrosive environments (Prabhu et al., 2008). Furthermore, the development of novel stabilizers for polymers based on hindered phenols and hindered amine stabilizers showcases the material science applications of these compounds, particularly in enhancing polymer stability against degradation (Kósa et al., 2003).
Bioactivity and DNA Interaction Studies
The bioactivity of 4-aminophenol derivatives, closely related to the compound of interest, has been extensively studied, revealing their broad-spectrum antimicrobial, antidiabetic, and potential anticancer activities. These studies also explore their interactions with DNA, indicating their promise in drug development and as tools for understanding molecular interactions (Rafique et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10;;/h1-4,11,15H,5-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWBERDEHDCXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

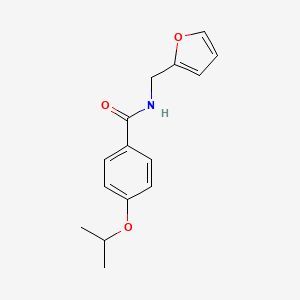
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)
![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)
![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)
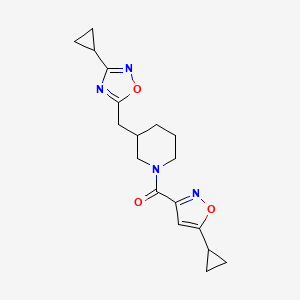
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)
![4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2833115.png)

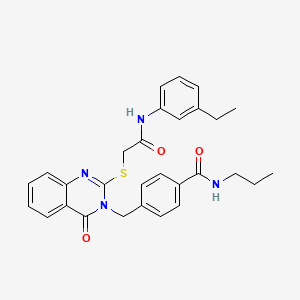
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2833120.png)
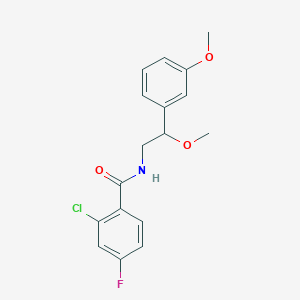
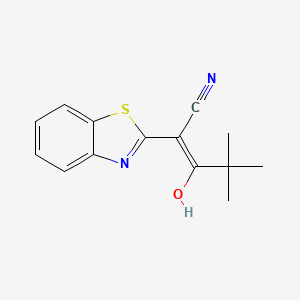
![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)